molecular formula C2HBrFNaO2 B1304046 Sodium bromofluoroacetate CAS No. 70395-36-7

Sodium bromofluoroacetate

Cat. No.: B1304046
CAS No.: 70395-36-7
M. Wt: 178.92 g/mol
InChI Key: SFSPMEOOLFPNOR-UHFFFAOYSA-M
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Description

Sodium bromofluoroacetate is a fluorinated and brominated acetate salt compound with the molecular formula C2HBrFO2Na. It is primarily used in scientific research, particularly in the fields of chemistry and biology. This compound is known for its unique chemical properties and its ability to participate in various chemical reactions, making it a valuable tool for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium bromofluoroacetate can be synthesized through the reaction of ethyl fluorosulfonoxydifluoroacetate with sodium bromide in the solvent sulfolane. This reaction typically takes 12 hours at 100°C, yielding ethyl bromodifluoroacetate, which can then be converted to this compound .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is usually produced in a controlled environment to prevent contamination and ensure safety.

Chemical Reactions Analysis

Types of Reactions: Sodium bromofluoroacetate undergoes various chemical reactions, including substitution and decarboxylation. It is an effective source of difluorocarbene, which can be used in the synthesis of gem-difluorocyclopropanes and gem-difluorocyclopropenes under mild conditions .

Common Reagents and Conditions: Common reagents used in reactions with this compound include copper powder and α,β-unsaturated carbonyl compounds. The reactions are typically carried out under mild conditions to ensure high yield and selectivity .

Major Products: The major products formed from reactions involving this compound include gem-difluorocyclopropanes, gem-difluorocyclopropenes, and other difluoromethylated compounds .

Mechanism of Action

Sodium bromofluoroacetate exerts its effects primarily through the generation of difluorocarbene, a highly reactive intermediate. This intermediate can participate in various cycloaddition reactions, leading to the formation of gem-difluorocyclopropanes and other difluoromethylated compounds . The molecular targets and pathways involved in these reactions are primarily related to the reactivity of the difluorocarbene intermediate.

Comparison with Similar Compounds

Uniqueness: Sodium bromofluoroacetate is unique due to its specific combination of bromine and fluorine atoms, which imparts distinct reactivity and stability compared to other similar compounds. Its ability to generate difluorocarbene under mild conditions makes it particularly valuable in synthetic chemistry .

Properties

IUPAC Name

sodium;2-bromo-2-fluoroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2BrFO2.Na/c3-1(4)2(5)6;/h1H,(H,5,6);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFSPMEOOLFPNOR-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)[O-])(F)Br.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2HBrFNaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60382076
Record name Sodium bromofluoroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60382076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70395-36-7
Record name Sodium bromofluoroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60382076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium bromofluoroacetate
Reactant of Route 2
Sodium bromofluoroacetate
Reactant of Route 3
Sodium bromofluoroacetate

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